1-(2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone
CAS No.:
Cat. No.: VC15870341
Molecular Formula: C12H16N2OS
Molecular Weight: 236.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2OS |
|---|---|
| Molecular Weight | 236.34 g/mol |
| IUPAC Name | 1-[2-(6-methylsulfanylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C12H16N2OS/c1-9(15)14-7-3-4-11(14)10-5-6-12(16-2)13-8-10/h5-6,8,11H,3-4,7H2,1-2H3 |
| Standard InChI Key | WRQZKRWBXDIGFW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCCC1C2=CN=C(C=C2)SC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₂H₁₆N₂OS, corresponding to a molecular weight of 236.34 g/mol. Its structure features a pyridine ring substituted at the 3-position with a pyrrolidin-1-yl group and at the 6-position with a methylthio (-SMe) moiety. The ethanone (acetyl) group is attached to the pyrrolidine nitrogen, completing the heterocyclic framework (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂OS |
| Molecular Weight | 236.34 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 1-(2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone |
Structural Analogues and Relevance
Comparative analysis with structurally related compounds, such as 2-(1H-indol-1-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone (PubChem CID: 91627311) , highlights the critical role of the pyrrolidine-pyridine linkage in modulating electronic and steric properties. The methylthio group’s electron-donating effects may influence binding interactions in biological systems, while the ethanone moiety provides a site for further functionalization .
Synthesis and Manufacturing
Proposed Synthetic Routes
Available data suggest a three-step synthesis pathway:
Step 1: Formation of Pyrrolidine-Pyridine Linkage
A nucleophilic substitution or coupling reaction between a pyridine derivative (e.g., 3-bromo-6-(methylthio)pyridine) and pyrrolidine could form the core structure. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may facilitate this step under inert conditions.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | ~60% |
| 2 | CH₃I, NaH, THF, 0°C→RT | ~75% |
| 3 | CH₃COCl, Et₃N, DCM, 0°C | ~85% |
Purification and Characterization
Post-synthesis purification likely employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Structural confirmation would utilize:
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¹H/¹³C NMR: Diagnostic signals for pyrrolidine (δ 1.8–2.1 ppm, multiplet), pyridine (δ 7.2–8.5 ppm), and acetyl (δ 2.1–2.3 ppm, singlet) .
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HRMS: Exact mass confirmation at m/z 236.34 (M⁺).
Physicochemical Properties
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LogP: ~1.8 (moderate lipophilicity)
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Aqueous Solubility: <1 mg/mL (25°C)
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Thermal Stability: Decomposition >200°C
The methylthio group’s hydrophobicity and the pyrrolidine’s conformational flexibility may dominate solubility profiles, necessitating formulation with co-solvents for biological testing .
Biological Activity and Applications
Hypothesized Pharmacological Effects
While direct studies are absent, structural parallels to known bioactive molecules imply potential:
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Antimicrobial Activity: Pyridine-pyrrolidine hybrids exhibit Gram-positive antibacterial effects via membrane disruption.
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Kinase Inhibition: Analogous compounds (e.g., TGF-β inhibitors ) suggest possible kinase modulation, though target validation is required.
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CNS Penetration: The compact molecular architecture (MW <300) and moderate LogP may enable blood-brain barrier traversal.
Table 3: Comparative Bioactivity of Analogues
| Compound Class | IC₅₀ (Target) | Reference |
|---|---|---|
| Pyridine-pyrrolidines | 0.8 μM (TGF-β receptor) | |
| Methylthio-heterocycles | 12 μM (E. coli growth) |
Research Gaps and Future Directions
Despite its intriguing structure, significant unknowns persist:
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Stereochemical Impact: The pyrrolidine ring’s conformation (e.g., endo vs. exo) remains unstudied but could critically affect target binding.
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Metabolic Fate: Predicted hepatic oxidation of the methylthio group to sulfoxide/sulfone metabolites necessitates ADME studies.
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Toxicological Profile: No data exist on acute/chronic toxicity, genotoxicity, or CYP450 inhibition.
Proposed research initiatives should prioritize:
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X-ray Crystallography: To resolve 3D structure and intermolecular interactions.
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High-Throughput Screening: Against pathogen panels and cancer cell lines.
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SAR Studies: Systematic variation of substituents (e.g., replacing SMe with OMe, NH₂).
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